

Preclinical Profile of AZD-1305: An Investigational Antiarrhythmic Agent

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Compound of Interest

Compound Name: AZD-1305

Cat. No.: B605743

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZD-1305 is an investigational antiarrhythmic drug candidate designed for the management of cardiac arrhythmias, with a particular focus on atrial fibrillation and flutter.^[1] Preclinical studies have characterized it as a combined ion channel blocker, exhibiting a unique electrophysiological profile with atrial-predominant effects. This technical guide provides a comprehensive overview of the preclinical data on **AZD-1305**, detailing its mechanism of action, summarizing key quantitative findings in tabular format, outlining experimental protocols, and visualizing complex pathways and workflows.

Mechanism of Action

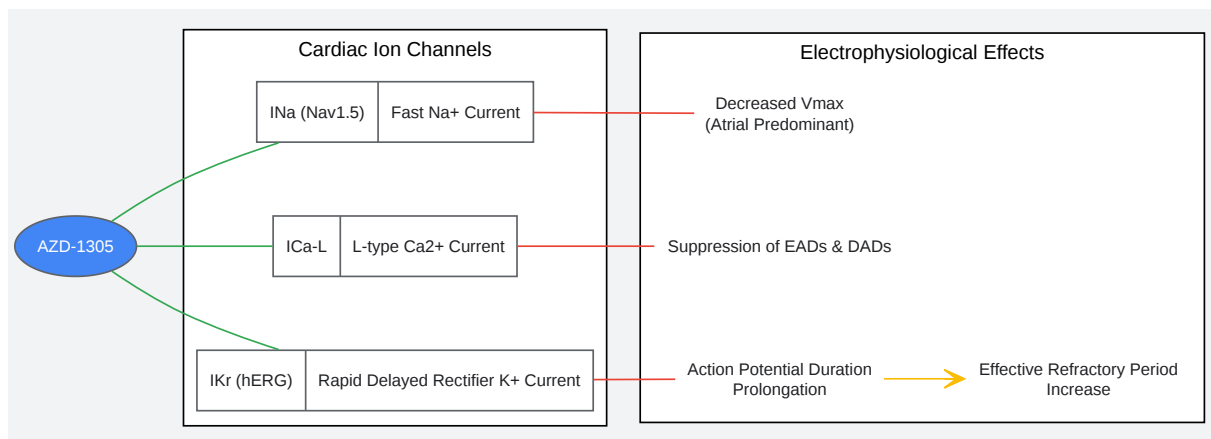
AZD-1305 exerts its antiarrhythmic effects by modulating the function of several key cardiac ion channels. In vitro studies have demonstrated that it blocks the rapid component of the delayed rectifier potassium current (IKr), the L-type calcium current (ICa-L), and the inward sodium current (INa).^[1] The blockade of IKr, mediated by its action on the human ether-a-go-go-related gene (hERG) potassium channel, prolongs the action potential duration (APD) and increases the refractory period in both atrial and ventricular myocytes.^[1]

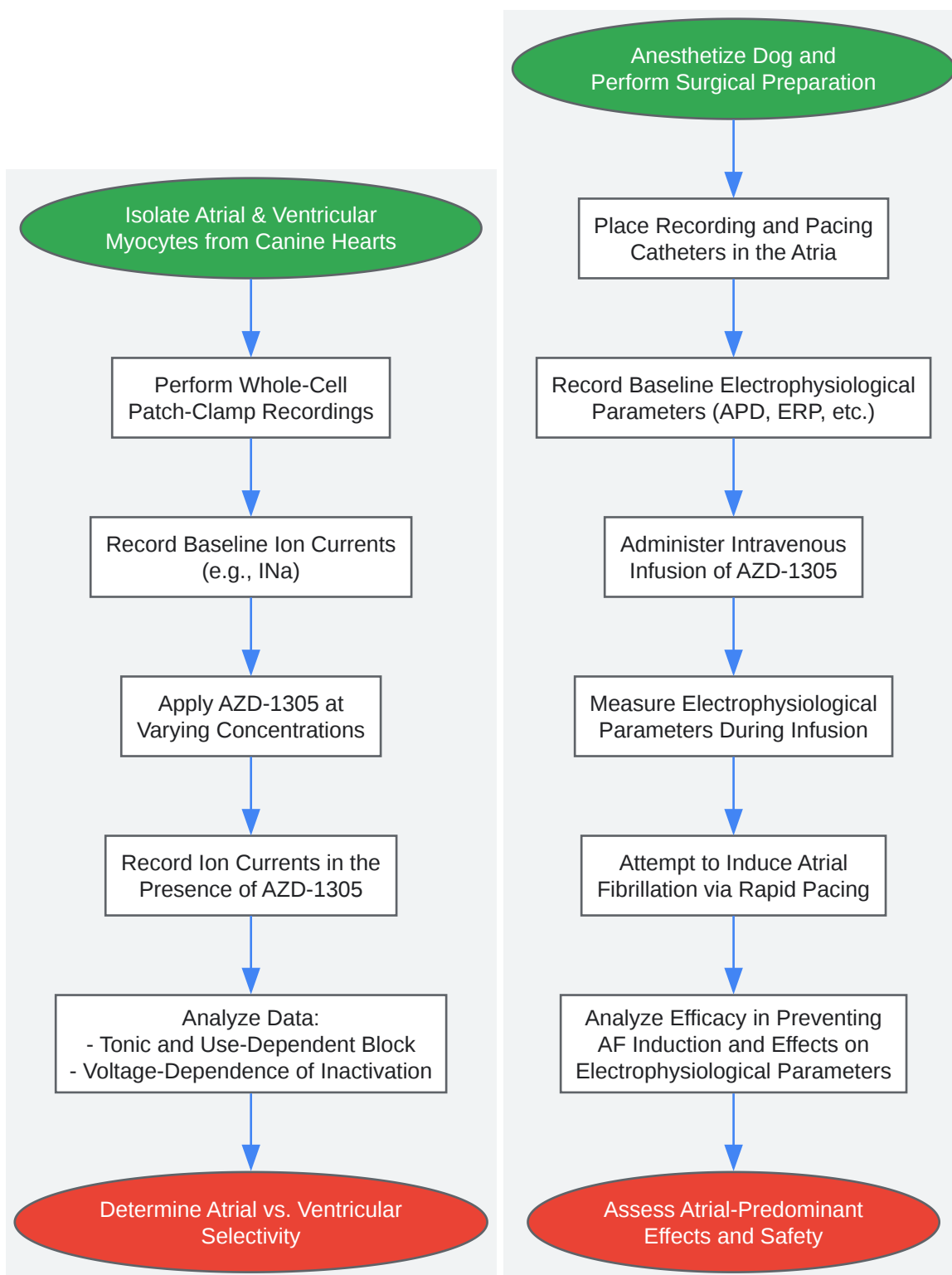
A notable feature of **AZD-1305** is its more potent inhibition of the fast sodium current (INa) in atrial myocytes compared to ventricular myocytes.^{[2][3]} This atrial-selective sodium channel blockade contributes to a preferential prolongation of the effective refractory period (ERP) and

the induction of post-repolarization refractoriness in the atria, which is believed to be a key mechanism for its efficacy in suppressing atrial fibrillation.[1][2] Furthermore, by blocking the L-type calcium current, **AZD-1305** can suppress early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias.

Signaling Pathway

The primary mechanism of action of **AZD-1305** involves the direct blockade of cardiac ion channels, rather than a complex intracellular signaling cascade. The following diagram illustrates the direct targets of **AZD-1305**.





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